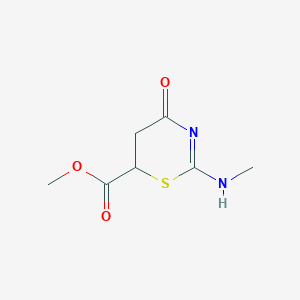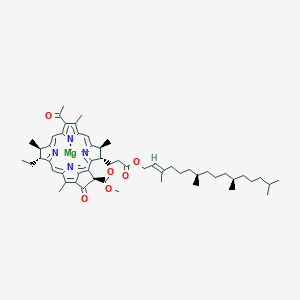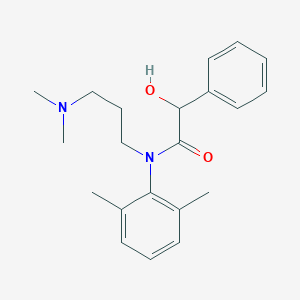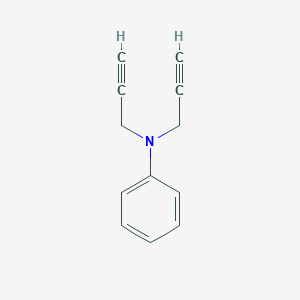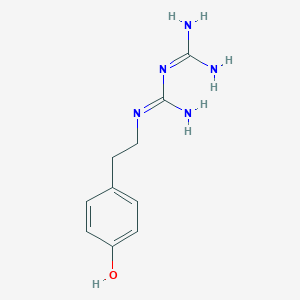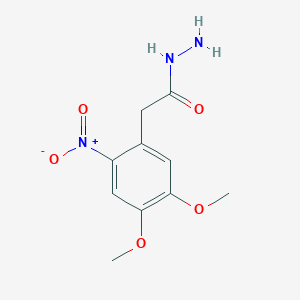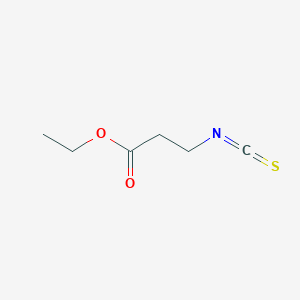
3'-Deoxyadenosine-5'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Deoxyadenosine-5'-monophosphate (dAMP) is a nucleotide that plays a crucial role in DNA synthesis and repair. It is a building block of DNA and RNA, and its synthesis is essential for the proper functioning of the human body.
Mécanisme D'action
DAMP is incorporated into DNA during DNA synthesis by the enzyme DNA polymerase. It pairs with the complementary nucleotide thymine (T) to form a base pair. This base pair is essential for the proper functioning of DNA, as it provides the information necessary for the cell to carry out its functions.
Biochemical and Physiological Effects
3'-Deoxyadenosine-5'-monophosphate has a variety of biochemical and physiological effects on the body. It is essential for DNA synthesis and repair, and its deficiency can lead to a variety of diseases, including cancer and genetic disorders. It also plays a role in the regulation of cell growth and division, as well as the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
DAMP is a useful tool for studying DNA synthesis and repair in the laboratory. Its incorporation into DNA can be easily detected using a variety of techniques, including gel electrophoresis and DNA sequencing. However, its use is limited by its stability, as it can be easily degraded by enzymes in the body.
Orientations Futures
There are many future directions for 3'-Deoxyadenosine-5'-monophosphate research. One area of interest is the development of new drugs and therapies for diseases that are caused by defects in DNA synthesis and repair. Another area of interest is the study of the role of 3'-Deoxyadenosine-5'-monophosphate in the regulation of cell growth and division, as well as the immune system. Additionally, there is ongoing research into the stability and delivery of 3'-Deoxyadenosine-5'-monophosphate in the body, which could lead to new treatments for a variety of diseases.
Méthodes De Synthèse
DAMP is synthesized from adenosine triphosphate (ATP) by the enzyme ribonucleotide reductase. This enzyme reduces the 2'-hydroxyl group of the ribose sugar to a hydrogen atom, creating a deoxyribose sugar. This reaction is essential for the synthesis of DNA, as it creates the deoxyribose sugar backbone of the DNA molecule.
Applications De Recherche Scientifique
DAMP is widely used in scientific research as a tool for studying DNA synthesis and repair. It is also used in the development of new drugs and therapies for a variety of diseases, including cancer, viral infections, and genetic disorders.
Propriétés
Numéro CAS |
17434-81-0 |
|---|---|
Nom du produit |
3'-Deoxyadenosine-5'-monophosphate |
Formule moléculaire |
C10H14N5O6P |
Poids moléculaire |
331.22 g/mol |
Nom IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
Clé InChI |
XKFCKNDXVMFENB-BAJZRUMYSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
SMILES canonique |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



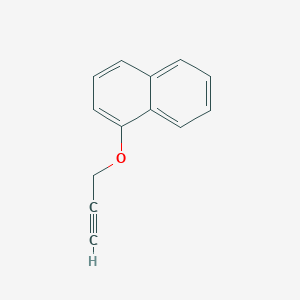

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)
